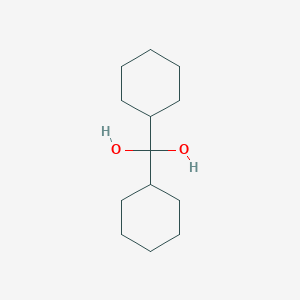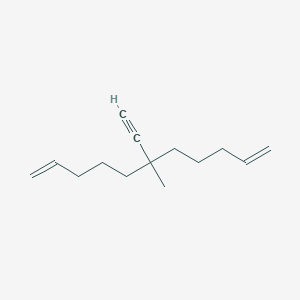![molecular formula C14H16F3NO2 B14201979 Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)- CAS No. 862582-49-8](/img/structure/B14201979.png)
Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)- is a complex organic compound with the molecular formula C14H16F3NO2. This compound is characterized by the presence of a benzonitrile core substituted with a hydroxy-methylpentyl group and a trifluoromethyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)- typically involves the following steps:
Nitrile Formation: The initial step involves the formation of the benzonitrile core. This can be achieved through the reaction of benzyl chloride with sodium cyanide under reflux conditions.
Substitution Reaction: The hydroxy-methylpentyl group is introduced via a substitution reaction. This involves the reaction of the benzonitrile with 4-hydroxy-1-methylpentanol in the presence of a suitable base such as potassium carbonate.
Trifluoromethylation: The final step involves the introduction of the trifluoromethyl group. This can be achieved using trifluoromethyl iodide in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the hydroxy group.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The hydroxy-methylpentyl group allows it to interact with enzymes and proteins, while the trifluoromethyl group enhances its stability and reactivity. The nitrile group can participate in various chemical reactions, making it a versatile compound in research applications.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile, 4-hydroxy-: Similar structure but lacks the hydroxy-methylpentyl and trifluoromethyl groups.
Benzonitrile, 4-methyl-: Similar structure but lacks the hydroxy-methylpentyl and trifluoromethyl groups.
Uniqueness
Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)- is unique due to the presence of both the hydroxy-methylpentyl and trifluoromethyl groups. These groups enhance its chemical reactivity and stability, making it a valuable compound in various research applications.
Propiedades
Número CAS |
862582-49-8 |
|---|---|
Fórmula molecular |
C14H16F3NO2 |
Peso molecular |
287.28 g/mol |
Nombre IUPAC |
4-(5-hydroxyhexan-2-yloxy)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H16F3NO2/c1-9(19)3-4-10(2)20-12-6-5-11(8-18)13(7-12)14(15,16)17/h5-7,9-10,19H,3-4H2,1-2H3 |
Clave InChI |
KRVFFDGCHCFFDP-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(C)OC1=CC(=C(C=C1)C#N)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


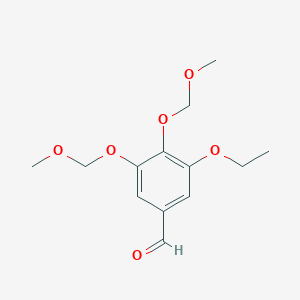
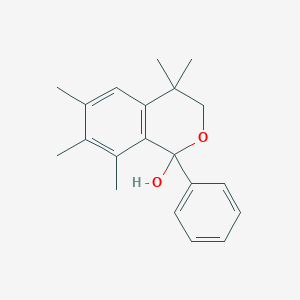
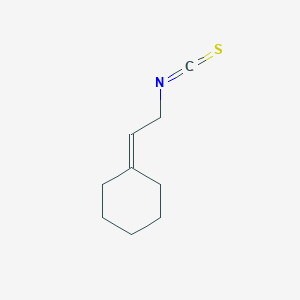
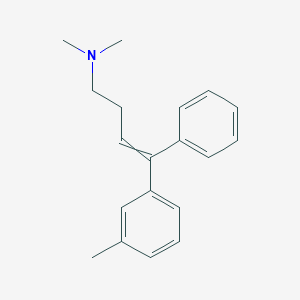
![Ethyl 3-[(2-aminoethyl)amino]but-2-enoate](/img/structure/B14201920.png)
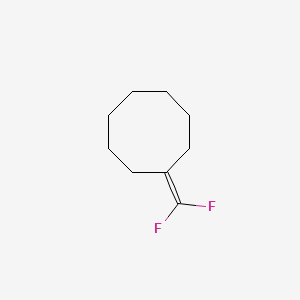
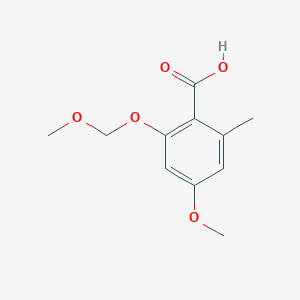
![Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B14201936.png)
![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]](/img/structure/B14201955.png)

![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl-](/img/structure/B14201965.png)
![2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14201968.png)
